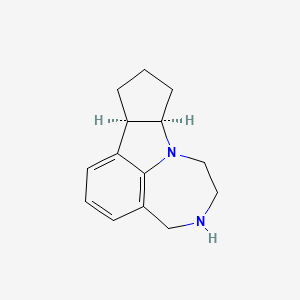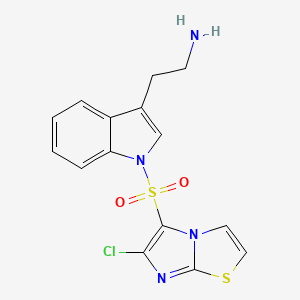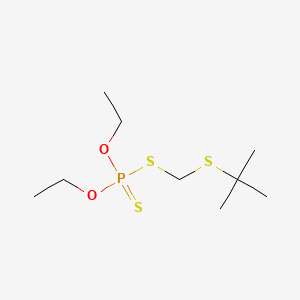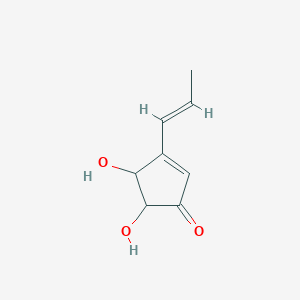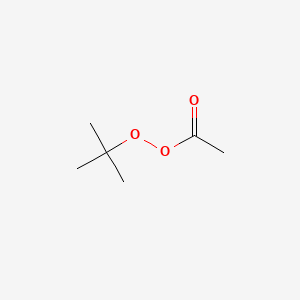
チカグレロ
概要
説明
チカグレロは、主に急性冠症候群患者における脳卒中、心臓発作、およびその他の心血管イベントの予防に使用される薬剤です。 チカグレロは、血小板活性化および凝集プロセスに不可欠なP2Y12受容体を拮抗することにより、血小板凝集阻害剤として機能します。 .
2. 製法
合成経路と反応条件: チカグレロの合成には、複数段階のプロセスが関与します。有効な方法の1つには、工業的スケーラビリティのために最適化された4段階の反応シーケンスが含まれます。 重要なステップには、5-アミノ-1,4-ジ置換-1,2,3-トリアゾールとジアルキルカーボネートの環化、続いて塩素化、アミノ化、およびプロパンチオレーション反応が含まれます。 .
工業的生産方法: チカグレロの工業的生産は、反応表面法とワンポット反応を使用して、収率と一貫性を高めるために最適化されています。 このプロセスには、中間体の調製と、その後のステップをテレスコープして全体的な収率を高めることが含まれます。 .
科学的研究の応用
Ticagrelor has a wide range of scientific research applications:
Chemistry: Used as a model compound to study platelet aggregation inhibitors.
Biology: Investigated for its effects on platelet function and cardiovascular health.
Medicine: Extensively used in clinical trials for the treatment of acute coronary syndrome and prevention of thrombotic events.
Industry: Employed in the development of new antiplatelet therapies and cardiovascular drugs
作用機序
チカグレロは、血小板のP2Y12アデノシン二リン酸受容体を可逆的に阻害することによって効果を発揮します。この阻害は血小板の活性化を防ぎ、血栓形成のリスクを軽減します。 他のP2Y12阻害剤とは異なり、チカグレロは代謝活性化を必要とせず、作用開始が速いです。 .
類似化合物:
クロピドグレル: 代謝活性化を必要とする不可逆的P2Y12受容体阻害剤。
プラグレル: クロピドグレルと同様の機序を持つ別の不可逆的P2Y12受容体阻害剤。
比較:
作用開始: チカグレロは、クロピドグレルやプラグレルと比較して作用開始が速いです。
可逆性: チカグレロはP2Y12受容体に可逆的に結合しますが、クロピドグレルとプラグレルは不可逆的に結合します。
チカグレロの独自の特性は、急性冠症候群やその他の心血管疾患の管理において貴重な選択肢となっています。
Safety and Hazards
Ticagrelor may cause serious side effects. Call your doctor at once if you have slow heartbeats, nosebleeds, or any bleeding that will not stop, shortness of breath even with mild exertion or while lying down, easy bruising, unusual bleeding, purple or red spots under your skin, red, pink, or brown urine, black, bloody, or tarry stools, or coughing up blood or vomit that looks like coffee grounds . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
将来の方向性
The use of Ticagrelor is expected to increase as additional trials continue to investigate its use in varied patient populations, and assess the efficacy and safety demonstrated in earlier trials . The mechanism by which Ticagrelor exerts its anti-inflammatory effect is still unclear, but it probably acts by blocking the formation of platelet-macrophage and platelet-neutrophil aggregates .
生化学分析
Biochemical Properties
Ticagrelor is a P2Y12 platelet inhibitor . It interacts with the P2Y12 receptor, a G-protein coupled receptor on the platelet surface . Ticagrelor inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .
Cellular Effects
Ticagrelor has several effects on cells. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ticagrelor exerts its effects at the molecular level by binding to the P2Y12 receptor . This binding is non-competitive and reversible . It inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .
Temporal Effects in Laboratory Settings
Ticagrelor is rapidly absorbed by the body after oral administration . The mean half-life of ticagrelor is 7 hours, while that for its active metabolite is 9 hours . The effect of ticagrelor should be minimal 48 hours after discontinuation .
Dosage Effects in Animal Models
In animal models, Ticagrelor at a dosage of 3 mg/kg has been reported to have neuroprotective effects . The effects of the product can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
Ticagrelor is extensively metabolized by hepatic CYP3A enzymes . The major active metabolite, AR-C124910XX, is formed by O-deethylation . A second oxidative pathway leads to N-dealkylation of ticagrelor, forming AR-C133913XX .
Transport and Distribution
Ticagrelor and its active metabolite AR-C124910XX are highly bound to plasma proteins (more than 99.8%) and largely restricted to the plasma space . The steady-state volume of distribution of ticagrelor is 88 L .
Subcellular Localization
The subcellular localization of Ticagrelor is primarily in the plasma due to its high plasma protein binding
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ticagrelor involves a multi-step process. One effective method includes a four-step reaction sequence optimized for industrial scalability. The critical steps involve the cyclization of 5-amino-1,4-disubstituted-1,2,3-triazole with dialkyl carbonate, followed by chlorination, amination, and propanethiolation reactions .
Industrial Production Methods: Industrial production of Ticagrelor has been optimized using response surface methodology and one-pot reactions to enhance yield and consistency. The process involves the preparation of intermediates, followed by telescoping the subsequent steps to achieve a high overall yield .
化学反応の分析
反応の種類: チカグレロは、以下の化学反応を含むさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの官能基を別の官能基で置き換えることが含まれます。
一般的な試薬と条件:
酸化: 酸性または塩基性条件下で、過マンガン酸カリウムまたは過酸化水素などの試薬を使用することが多いです。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬が一般的に使用されます。
置換: ハロゲンまたは求核試薬などの試薬をさまざまな条件下で使用します。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱酸素化された化合物が生成される可能性があります。 .
4. 科学研究への応用
チカグレロは、幅広い科学研究への応用があります。
化学: 血小板凝集阻害剤を研究するためのモデル化合物として使用されています。
生物学: 血小板機能と心血管の健康に対する影響について調査されています。
医学: 急性冠症候群の治療と血栓性イベントの予防のために、臨床試験で広く使用されています。
類似化合物との比較
Clopidogrel: An irreversible P2Y12 receptor inhibitor that requires metabolic activation.
Prasugrel: Another irreversible P2Y12 receptor inhibitor with a similar mechanism to Clopidogrel.
Comparison:
Onset of Action: Ticagrelor has a faster onset compared to Clopidogrel and Prasugrel.
Reversibility: Ticagrelor binds reversibly to the P2Y12 receptor, whereas Clopidogrel and Prasugrel bind irreversibly.
Metabolic Activation: Ticagrelor does not require metabolic activation, unlike Clopidogrel and Prasugrel
Ticagrelor’s unique properties make it a valuable option in the management of acute coronary syndrome and other cardiovascular conditions.
特性
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-FNOIDJSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009337 | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ticagrelor is a P2Y12 receptor antagonist. The P2Y12 receptor couples with Gαi2 and other Gi proteins which inhibit adenylyl cyclase. Gi mediated signalling also activates PI3K, Akt, Rap1b, and potassium channels. The downstream effects of these activities mediate hemostasis and lead to platelet aggregation. Antagonism of the P2Y12 receptor reduces development of occlusive thromboses, which can reduce the risk of myocardial infarction and ischemic stroke., Ticagrelor, a cyclopentyltriazolopyrimidine derivative, is a nonthienopyridine, P2Y12 platelet adenosine diphosphate (ADP)-receptor antagonist. In contrast to the thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor binds reversibly to the P2Y12 ADP receptor and does not require hepatic transformation to exert its pharmacologic effect. Ticagrelor exhibits noncompetitive and reversible binding to the P2Y12 platelet ADP receptor, preventing signal transduction of the cyclic adenosine monophosphate (cAMP) pathway. This results in reduced exposure of fibrinogen binding sites to the platelet glycoprotein (GP) IIb/IIIa complex and subsequent inhibition of platelet activation and aggregation. In addition to platelet ADP-receptor blockade, ticagrelor inhibits reuptake of adenosine into erythrocytes, a mechanism that may account for some of the beneficial cardiovascular effects of the drug, while potentially contributing to some of its adverse effects (e.g., dyspnea, ventricular pauses). | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder | |
CAS No. |
274693-27-5 | |
| Record name | Ticagrelor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticagrelor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICAGRELOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ticagrelor?
A1: Ticagrelor is a direct-acting, reversibly binding antagonist of the P2Y12 receptor. [, ] This receptor, found on platelets, plays a crucial role in adenosine diphosphate (ADP)-induced platelet activation and aggregation. [, ] By blocking this receptor, ticagrelor prevents ADP-mediated platelet aggregation, effectively reducing the risk of thrombotic events. [, , ]
Q2: How does the reversible binding of ticagrelor differ from other P2Y12 inhibitors like clopidogrel?
A2: Unlike clopidogrel, which requires metabolic activation and irreversibly binds to P2Y12 receptors, ticagrelor directly and reversibly binds to the receptor. [, ] This difference results in a more rapid and consistent antiplatelet effect. [, ]
Q3: Beyond platelet inhibition, what potential cardioprotective mechanisms have been attributed to ticagrelor?
A3: Research suggests that ticagrelor may also offer cardioprotection through adenosine-related mechanisms. [, ] It has been observed to inhibit cellular adenosine uptake, leading to increased levels of adenosine, a molecule with known cardioprotective properties. [, , ]
Q4: How does ticagrelor's impact on adenosine levels contribute to its cardioprotective effects?
A4: Studies in pig models of myocardial infarction have shown that ticagrelor's ability to increase adenosine levels is associated with a reduction in infarct size, decreased edema formation, and improved heart function. [, ] This cardioprotection has been linked to the activation of specific signaling pathways, including AMP-activated protein kinase (AMPK) and Akt/PKB. []
Q5: What is the molecular formula and weight of ticagrelor?
A5: The molecular formula of ticagrelor is C23H28F2N6O4S, and its molecular weight is 522.57 g/mol.
Q6: Has research explored the stability of ticagrelor under various conditions?
A6: Yes, studies have investigated the stability of ticagrelor in different formulations and storage conditions. [] This research aims to optimize formulation strategies for improved stability, solubility, and bioavailability. []
Q7: What are the key pharmacokinetic parameters of ticagrelor?
A7: Ticagrelor demonstrates rapid absorption and reaches peak plasma concentration within 1.5 to 2 hours after oral administration. [, ] It undergoes hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4), to form its active metabolite, AR-C124910XX. [, , , ]
Q8: How is the antiplatelet effect of ticagrelor measured?
A9: Various assays are employed to assess the pharmacodynamics of ticagrelor, including light transmittance aggregometry (LTA), VerifyNow P2Y12, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, and Multiplate. [, , , , ] These assays evaluate platelet function through different mechanisms, offering a comprehensive understanding of ticagrelor's effects.
Q9: What preclinical models have been used to investigate the efficacy of ticagrelor?
A10: Animal models, particularly pig models of myocardial infarction, have been instrumental in understanding the cardioprotective effects of ticagrelor. [, , ] These models have allowed researchers to assess its impact on infarct size, edema formation, and heart function. [, , ]
Q10: What are the key clinical trials that have evaluated ticagrelor?
A11: Large-scale clinical trials like PLATO (Platelet Inhibition and Patient Outcomes) and PEGASUS-TIMI 54 have demonstrated the efficacy and safety of ticagrelor in patients with acute coronary syndrome (ACS) and those with a history of myocardial infarction. [, ] These trials have established ticagrelor as a preferred P2Y12 inhibitor for these patient populations. [, ]
Q11: What are the common adverse effects associated with ticagrelor?
A13: Bleeding and dyspnea are among the most frequent adverse effects observed with ticagrelor. [, ] Research suggests that these effects are often mild to moderate in severity and occur primarily early after treatment initiation. [, ]
Q12: Are there ongoing efforts to improve ticagrelor delivery to specific targets or tissues?
A14: Research is exploring strategies to optimize the delivery and formulation of ticagrelor for enhanced therapeutic outcomes. [, ] This includes investigating alternative routes of administration and developing novel drug delivery systems. [, ]
Q13: What biomarkers are being explored to monitor ticagrelor treatment response?
A15: Platelet function assays, such as VerifyNow P2Y12 and VASP, serve as valuable tools to assess the pharmacodynamic response to ticagrelor and guide personalized treatment strategies. [, , , ]
Q14: What analytical methods are commonly employed to quantify ticagrelor and its metabolites?
A16: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique widely used for the quantification of ticagrelor and its active metabolite in biological fluids. [, ]
Q15: How are these analytical methods validated?
A17: Rigorous validation procedures, including assessments of accuracy, precision, specificity, and linearity, are essential to ensure the reliability and reproducibility of analytical methods used for ticagrelor quantification. [, ]
Q16: What resources are available to support research on ticagrelor?
A19: Public databases, such as PubMed and ClinicalTrials.gov, provide access to a wealth of scientific literature and information on ongoing clinical trials related to ticagrelor. [, ] Collaborative efforts among researchers, clinicians, and pharmaceutical companies are also vital for advancing knowledge and developing innovative therapeutic strategies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
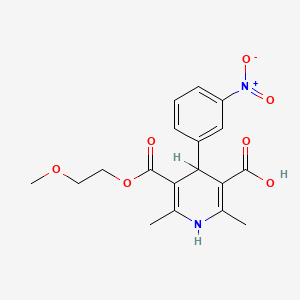
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
